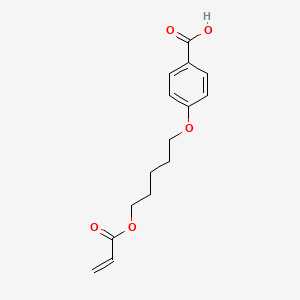

4-(5-Acryloxy-pentyl-1-oxy)benzoic acid

Description

Significance of Side-Chain Liquid Crystalline Polymers (SCLCPs)

Side-chain liquid crystalline polymers are macromolecules consisting of a flexible polymer backbone to which rigid, rod-like mesogenic units are attached as side chains. nih.govacs.org A flexible spacer group typically connects the mesogen to the main chain. This molecular architecture, first conceptualized by Finkelmann and Ringsdorf, decouples the motion of the polymer backbone from the self-organizing mesogenic side groups. acs.orgacs.org This decoupling allows the mesogens to form liquid crystalline phases (e.g., nematic, smectic) similar to those observed in low-molar-mass liquid crystals, while the polymer backbone provides mechanical stability and film-forming properties. nih.govtandfonline.com

The significance of SCLCPs stems from this unique combination of properties. They are of considerable interest for applications in nonlinear optics, data storage, sensors, and as actuators in soft robotics. dtic.milrsc.orgresearchgate.net The ability of the mesogenic side chains to align in response to external stimuli such as electric fields, magnetic fields, or temperature changes, while being tethered to a polymer network, enables the creation of materials with switchable optical and mechanical properties. dtic.mil

Role of Acrylate-Based Mesogenic Monomers in Tunable Polymeric Architectures

Acrylate (B77674) polymers, prepared from acrylate monomers, are known for their transparency, elasticity, and resistance to breakage. wikipedia.org In the context of SCLCPs, acrylate-based mesogenic monomers are fundamental building blocks that offer a versatile platform for creating tunable polymeric architectures. The acrylate functional group is highly reactive and readily undergoes free-radical polymerization, a common and robust method for synthesizing high-molar-mass polymers. nih.govresearchgate.net

The true power of these monomers lies in the ability to tailor the final polymer's properties through precise changes in the monomer's molecular structure. mdpi.com By systematically modifying the components of the monomer—the mesogenic core, the flexible spacer, and the polymerizable group—researchers can control:

Mesophase Type and Stability: The structure of the mesogen and the length of the spacer influence the type of liquid crystalline phase (e.g., nematic, smectic A) and the temperature range over which it is stable. dtic.mil

Glass Transition Temperature (Tg): The flexibility of the polymer backbone and the nature of the side chain affect the Tg, which is a critical parameter for material processing and application temperature. tandfonline.com

Crosslinking Density: The incorporation of diacrylate or multi-functional acrylate monomers allows for the creation of crosslinked networks, leading to liquid crystalline elastomers (LCEs). rsc.org These materials exhibit unique shape-memory effects and actuation capabilities. rsc.orgresearchgate.net

Responsiveness: Functional groups can be incorporated into the mesogen to impart responsiveness to specific stimuli, such as light (photo-switching) or electric fields. dtic.mil

This modular approach enables the synthesis of polymers with precisely engineered properties for targeted applications, from switchable glazing to advanced optical components. mdpi.com

Conceptual Framework for Molecular Design of 4-(5-Acryloxy-pentyl-1-oxy)benzoic Acid

The chemical compound 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is a classic example of a mesogenic acrylate monomer designed for the synthesis of SCLCPs. Its structure can be deconstructed into three essential components, each with a specific function in forming the final liquid crystalline polymer.

| Component | Chemical Structure | Function | Significance |

|---|---|---|---|

| Acrylate Group | H₂C=CH-COO- | Polymerizable Unit | Enables the monomer to undergo addition polymerization, forming the flexible polymer main chain. Its high reactivity is suitable for various polymerization techniques, including photopolymerization. researchgate.net |

| Pentyl-1-oxy Spacer | -(CH₂)₅-O- | Flexible Spacer | Decouples the motion of the rigid mesogenic unit from the polymer backbone. The length of this spacer is critical for determining the thermal stability of the mesophase and the glass transition temperature of the resulting polymer. acs.orgacs.org |

| 4-oxy-benzoic acid | -O-C₆H₄-COOH | Mesogenic Unit | This rigid, rod-like group is responsible for the liquid crystalline behavior. Its tendency for self-assembly into ordered structures (mesophases) imparts anisotropy to the polymer. The terminal carboxylic acid group can also promote liquid crystallinity through hydrogen bonding. |

The synthesis of this monomer would conceptually involve the esterification of its precursor, 4-((5-hydroxypentyl)oxy)benzoic acid, with acryloyl chloride or a related acrylic acid derivative. sigmaaldrich.comuni.lu The presence of the five-carbon aliphatic chain as a spacer provides significant rotational and translational freedom to the benzoic acid mesogen, allowing it to self-organize independently of the polymer backbone's conformation. acs.org The resulting polymer, poly[4-(5-acryloxy-pentyl-1-oxy)benzoic acid], would be expected to exhibit side-chain liquid crystalline properties, with the specific mesophase behavior being a subject for empirical investigation through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy.

Properties

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

4-(5-prop-2-enoyloxypentoxy)benzoic acid |

InChI |

InChI=1S/C15H18O5/c1-2-14(16)20-11-5-3-4-10-19-13-8-6-12(7-9-13)15(17)18/h2,6-9H,1,3-5,10-11H2,(H,17,18) |

InChI Key |

ILQMZWNFHVWTII-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCCOC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 5 Acryloxy Pentyl 1 Oxy Benzoic Acid

Strategies for the Esterification of Benzoic Acid Derivatives

The introduction of the acrylate (B77674) moiety onto the pentyl spacer is a critical step, typically achieved through esterification. Several methods are available for this transformation, with the choice often depending on the nature of the starting materials and desired reaction conditions.

One common approach involves the reaction of a precursor containing a hydroxyl group with acryloyl chloride. For instance, in the synthesis of a related compound, 4-(6-acryloyloxyhexyloxy)cinnamic acid, the precursor 4-(6-hydroxyhexyloxy)cinnamic acid is reacted with acryloyl chloride in the presence of a base like N,N-dimethylaniline in a solvent such as 1,4-dioxane. A polymerization inhibitor, for example, 2,6-di-tert-butyl-4-methylphenol, is often added to prevent the premature polymerization of the acrylate group. youtube.com

Another powerful and widely used method is the Steglich esterification . This method is particularly advantageous due to its mild reaction conditions, making it suitable for substrates that are sensitive to acid or high temperatures. reddit.comnih.gov The Steglich esterification typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. reddit.com The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP). reddit.commdpi.com In a typical procedure, the carboxylic acid and the alcohol are dissolved in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2), followed by the addition of DCC and a catalytic amount of DMAP. nist.gov The reaction proceeds at room temperature, and the dicyclohexylurea byproduct, being insoluble in many organic solvents, can be easily removed by filtration. mdpi.com

The table below summarizes key aspects of these two prominent esterification strategies.

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Acyl Chloride Method | Acryloyl Chloride, Base (e.g., N,N-dimethylaniline) | Inert solvent (e.g., 1,4-dioxane), often with a polymerization inhibitor | High reactivity of acryloyl chloride |

| Steglich Esterification | Acrylic Acid, Coupling Agent (e.g., DCC, DIC), Catalyst (DMAP) | Anhydrous solvent (e.g., CH2Cl2), room temperature | Mild conditions, suitable for sensitive substrates |

Alkylation Approaches for Integrating the Pentyl Spacer and Acrylate Moiety

The integration of the pentyl spacer connected to the benzoic acid core is most commonly achieved through a Williamson ether synthesis . rochester.edu This versatile and robust reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. rochester.edu In the context of synthesizing 4-(5-acryloxy-pentyl-1-oxy)benzoic acid, a typical strategy would involve the reaction of a 4-hydroxybenzoic acid derivative with a pentyl halide bearing a protected hydroxyl or an acrylate group.

A common precursor for the pentyl spacer is 5-bromopentanol. This can be synthesized or obtained commercially. The synthesis of a related precursor, 5-bromopentyl acetate (B1210297), involves the reaction of 5-bromo-1-pentanol with acetic anhydride (B1165640) in the presence of a base like anhydrous sodium carbonate and a catalyst such as N,N-dimethyl-4-aminopyridine (DMAP) in a solvent like toluene. google.com

The Williamson ether synthesis itself would typically involve deprotonating the phenolic hydroxyl group of a protected 4-hydroxybenzoic acid (for example, methyl 4-hydroxybenzoate) with a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The resulting phenoxide then reacts with the alkyl halide, such as 5-bromopentanol, to form the ether linkage. Following the etherification, the protecting group on the benzoic acid would be removed (e.g., by hydrolysis of the methyl ester) and the hydroxyl group on the pentyl chain would be esterified with acryloyl chloride or acrylic acid as described in the previous section.

Alternatively, one could first synthesize 5-bromopentyl acrylate and then react it with 4-hydroxybenzoic acid under Williamson ether synthesis conditions. However, this approach carries the risk of polymerization of the acrylate moiety under the basic conditions of the ether synthesis.

The general synthetic sequence can be summarized as follows:

Protection: The carboxylic acid functionality of 4-hydroxybenzoic acid is often protected, for instance, as a methyl ester, to prevent side reactions.

Etherification: The protected 4-hydroxybenzoic acid is reacted with a suitable 5-carbon spacer containing a leaving group (e.g., bromine) and a protected hydroxyl group.

Deprotection: The protecting group on the benzoic acid is removed.

Esterification: The hydroxyl group at the end of the pentyl chain is esterified to introduce the acrylate group.

Purification Techniques and Yield Optimization in Mesogenic Monomer Synthesis

The purity of mesogenic monomers like 4-(5-acryloxy-pentyl-1-oxy)benzoic acid is of paramount importance, as impurities can significantly affect the liquid crystalline properties and the polymerization process. Therefore, rigorous purification techniques are employed throughout the synthesis.

Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. nih.gov The choice of solvent is crucial. rochester.edu A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. mt.com For benzoic acid derivatives, common recrystallization solvents include ethanol (B145695), or a mixture of ethanol and water. nih.gov For instance, the homolog 4-(6'-acryloyloxyhexyloxy)benzoic acid has been successfully recrystallized from ethanol. scirp.org In some cases, solvent pairs like hexane/ethyl acetate or toluene/hexane can be effective. youtube.com

Column chromatography is another powerful purification technique, particularly for separating mixtures that are difficult to crystallize or for removing soluble impurities. Silica gel is a common stationary phase for the purification of calamitic liquid crystals and their precursors. mnstate.edu The choice of eluent (the mobile phase) is critical for achieving good separation. A mixture of solvents with varying polarities, such as ethyl acetate, dichloromethane, and petroleum ether, can be used to elute the desired compound from the column. youtube.com

Yield optimization in the synthesis of these monomers involves careful control of reaction conditions. In the Williamson ether synthesis, ensuring anhydrous conditions and using a suitable base and solvent are key to maximizing the yield. For the esterification step, particularly when using acryloyl chloride, controlling the temperature and using a polymerization inhibitor are crucial to prevent unwanted side reactions and product loss. youtube.com The use of highly efficient coupling agents like DCC in Steglich esterification also contributes to high yields under mild conditions. mdpi.com

The following table outlines common purification techniques used for mesogenic monomers.

| Purification Technique | Principle | Common Application | Key Considerations |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid final products and intermediates | Selection of appropriate solvent or solvent pair |

| Column Chromatography | Differential adsorption of components onto a stationary phase | Separation of complex mixtures and removal of soluble impurities | Choice of stationary phase and eluent system |

| Filtration | Separation of a solid from a liquid or gas | Isolation of precipitated products or removal of solid byproducts (e.g., dicyclohexylurea) | Proper choice of filter medium |

Analogous Synthetic Routes for Related n-Acryloxy-alkyl-1-oxybenzoic Acid Homologs

The synthetic strategies described for 4-(5-acryloxy-pentyl-1-oxy)benzoic acid are broadly applicable to the synthesis of a homologous series of n-acryloxy-alkyl-1-oxybenzoic acids, where 'n' represents the number of methylene (B1212753) units in the alkyl spacer. By varying the length of the α,ω-dihaloalkane or ω-haloalkanol used in the Williamson ether synthesis, a range of homologs can be prepared.

For example, the synthesis of 4-(6-acryloyloxyhexyloxy)benzoic acid follows a very similar pathway. It can be prepared by the oxidation of 4-(6'-acryloyloxyhexyloxy)benzaldehyde. scirp.org An alternative method involves the reaction of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid in the presence of a catalyst like p-toluenesulfonic acid and a polymerization inhibitor like hydroquinone (B1673460) in a solvent such as benzene, with azeotropic removal of water. google.com

The synthesis of longer-chain homologs, such as 4-(4-n-dodecyloxybenzoyloxy)benzoic acid , also employs similar fundamental reactions. The synthesis can start with the alkylation of ethyl 4-hydroxybenzoate (B8730719) with 1-bromododecane, followed by hydrolysis of the ester and subsequent esterification steps. nist.gov

These examples demonstrate the modularity of the synthetic approach, allowing for the systematic variation of the spacer length to tune the physical properties of the resulting liquid crystalline monomers. The core reactions of Williamson ether synthesis and esterification remain the cornerstones of these synthetic endeavors.

Polymerization Mechanisms and Controlled Macromolecular Synthesis Utilizing 4 5 Acryloxy Pentyl 1 Oxy Benzoic Acid

Free Radical Photopolymerization of the Acrylate (B77674) Functionality

Free radical photopolymerization is a widely employed technique for the rapid curing of acrylate monomers, including liquid crystalline variants like 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid. This method utilizes light to initiate polymerization, offering spatial and temporal control over the curing process.

Initiator Systems and Their Influence on Polymerization Kinetics

The choice of initiator is critical in free radical photopolymerization as it directly influences the rate of polymerization and the final properties of the polymer. For acrylate systems, photoinitiators are broadly categorized into two types:

Type I Photoinitiators (Cleavage Initiators): These initiators, such as benzoin (B196080) ethers and benzil (B1666583) ketals, undergo unimolecular bond cleavage upon UV irradiation to generate free radicals.

Type II Photoinitiators (H-abstraction Initiators): These systems, like benzophenone (B1666685) in the presence of a co-initiator (e.g., an amine), generate radicals through a bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from the co-initiator.

The concentration of the photoinitiator also plays a crucial role. Higher initiator concentrations generally lead to a faster polymerization rate. However, excessively high concentrations can lead to a decrease in the kinetic chain length and potentially lower molecular weight polymers. Dual-cure systems, which combine a photoinitiator with a thermal initiator, can also be employed to ensure complete curing, especially in thick or opaque samples where light penetration may be limited. tandfonline.com

The polymerization kinetics of acrylate monomers are often characterized by autoacceleration, where the polymerization rate increases as the reaction proceeds. This is due to the increasing viscosity of the system, which limits the mobility of growing polymer chains and thus reduces the rate of termination reactions.

Control of Polymerization Conditions for Network Formation

The formation of a polymer network from 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, particularly when combined with multifunctional crosslinking agents, is highly dependent on the polymerization conditions. Key parameters that can be controlled include:

Light Intensity and Exposure Time: Higher light intensity increases the rate of radical generation, leading to faster polymerization and a higher degree of crosslinking. cmu.edu Similarly, longer exposure times ensure more complete monomer conversion.

Temperature: Increasing the reaction temperature can enhance the mobility of the monomer and growing polymer chains, leading to a higher crosslinking rate. tandfonline.com However, for liquid crystalline monomers, the temperature must be carefully controlled to maintain the desired mesophase during polymerization.

Monomer Concentration and Solvent: The concentration of the monomer and the presence of a solvent can affect the viscosity of the system and the proximity of polymer chains, thereby influencing the efficiency of crosslinking. nih.gov

By carefully controlling these conditions, it is possible to tailor the network structure, from loosely crosslinked gels to densely crosslinked, rigid thermosets. acs.org

Controlled/Living Radical Polymerization Approaches for Tailored Architectures

To achieve greater control over the polymer architecture, including molecular weight, dispersity, and block copolymer formation, controlled/living radical polymerization (CLRP) techniques are employed. These methods introduce a dynamic equilibrium between active and dormant polymer chains, allowing for controlled chain growth.

Reversible-Deactivation Radical Polymerization (RDRP) Techniques

For acrylate monomers like 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, two of the most powerful RDRP techniques are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. cmu.edu The choice of ligand for the copper catalyst is crucial for controlling the polymerization of acrylates. cmu.eduresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. nih.govacs.org This technique is known for its tolerance to a wide range of functional groups and reaction conditions. acs.org Recent advancements in photoinduced electron/energy transfer RAFT (PET-RAFT) have enabled the synthesis of liquid crystal elastomers with high-quality alignment. nih.govnih.gov

Precision Control over Molecular Weight and Dispersity in Polymerization

A key advantage of RDRP techniques is the ability to synthesize polymers with predictable molecular weights and low dispersity (Đ), often close to 1.1. The molecular weight can be controlled by the ratio of monomer to initiator, while the low dispersity arises from the fact that all polymer chains grow at a similar rate.

Below is a table illustrating the typical control over polymer characteristics achievable with ATRP for an acrylate monomer, which can be extrapolated to the polymerization of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid.

| Entry | [Monomer]:[Initiator]:[Catalyst] | Conversion (%) | Mn (theoretical) | Mn (experimental) | Đ (Mw/Mn) |

| 1 | 100:1:1 | 95 | 9,500 | 9,800 | 1.10 |

| 2 | 200:1:1 | 92 | 18,400 | 18,900 | 1.12 |

| 3 | 500:1:0.5 | 88 | 44,000 | 45,200 | 1.18 |

This is a representative data table based on typical results for acrylate polymerization via ATRP and serves as an illustrative example for 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid.

Copolymerization Strategies with Other Mesogenic or Non-Mesogenic Monomers

Copolymerization of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid with other monomers is a powerful strategy to fine-tune the properties of the resulting polymers.

Copolymerization with Mesogenic Monomers: By copolymerizing with other liquid crystalline monomers, it is possible to create copolymers with a wide range of mesophase behaviors. For instance, combining monomers with different mesogenic cores or spacer lengths can lead to the formation of smectic, nematic, or cholesteric phases with tailored transition temperatures. This approach allows for the precise design of materials for applications such as optical data storage and display technologies.

Copolymerization with Non-Mesogenic Monomers: Introducing non-mesogenic monomers into the polymer chain can significantly alter the properties of the resulting material. tandfonline.comtandfonline.com For example, copolymerization with flexible, non-mesogenic acrylates can lower the glass transition temperature and introduce elastomeric properties. Conversely, copolymerization with rigid, non-mesogenic monomers can enhance the mechanical strength and thermal stability. The presence of non-mesogenic units can also influence the liquid crystalline phase behavior, often leading to a depression of the clearing temperature (the temperature at which the liquid crystalline phase transitions to an isotropic liquid). tandfonline.comtandfonline.com

The following table summarizes the effect of copolymerizing a liquid crystalline acrylate (LC Acrylate) with a non-mesogenic monomer (NMM) on the thermal properties of the resulting copolymer.

| Mol% of NMM in Copolymer | Glass Transition Temperature (°C) | Clearing Temperature (°C) |

| 0 | 45 | 120 |

| 10 | 42 | 112 |

| 20 | 38 | 101 |

| 50 | 25 | 75 |

This data is illustrative of the general trends observed in the copolymerization of liquid crystalline and non-mesogenic monomers.

Influence of Comonomer Ratios on Polymerization Behavior

The ratio of comonomers in the reaction feed is a critical parameter that dictates the composition, and consequently the properties, of the resulting copolymer. In the case of copolymerizing 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid with another vinyl monomer, for instance, a non-functional acrylate like methyl acrylate, the relative reactivities of the two monomers towards the propagating radical chain end determine their incorporation into the polymer backbone.

This relationship is quantified by monomer reactivity ratios (r1 and r2). For a copolymerization between monomer 1 (M1, e.g., 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid) and monomer 2 (M2, e.g., methyl acrylate), the reactivity ratios are defined as:

r1 = k11 / k12 (the ratio of the rate constant for a propagating chain ending in M1 adding another M1 monomer to the rate constant of it adding an M2 monomer)

r2 = k22 / k21 (the ratio of the rate constant for a propagating chain ending in M2 adding another M2 monomer to the rate constant of it adding an M1 monomer)

The values of r1 and r2 predict the copolymer composition. For example, in the copolymerization of acrylic acid (as an analog for the benzoic acid-containing monomer) and acrylamide, the reactivity ratios were found to be influenced by factors such as monomer concentration and the degree of ionization of the acrylic acid. uobaghdad.edu.iqresearchgate.net It was observed that increasing the monomer concentration led to a higher incorporation of the ionized acrylic acid monomer. polimi.it This suggests that for 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, the polarity of the solvent and the pH could significantly affect its reactivity ratio in copolymerizations.

Illustrative Data on Comonomer Feed vs. Copolymer Composition:

The following interactive table illustrates a hypothetical scenario for the copolymerization of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid (M1) and methyl acrylate (M2), based on typical reactivity ratios observed for similar acrylic monomer pairs (e.g., r1 < 1 and r2 > 1).

| Molar Feed Ratio (M1:M2) | Instantaneous Copolymer Composition (m1:m2) |

| 10:90 | 15:85 |

| 30:70 | 40:60 |

| 50:50 | 55:45 |

| 70:30 | 75:25 |

| 90:10 | 92:8 |

This data is illustrative and based on general principles of acrylic copolymerization.

Research on the copolymerization of lipoamide (B1675559) with various vinyl monomers showed that the amount of lipoamide incorporated depended on the comonomer, following the order: methyl methacrylate (B99206) < styrene (B11656) ≤ acrylonitrile (B1666552) < methyl acrylate < vinyl acetate (B1210297). researchgate.net This highlights that the choice of comonomer will significantly influence the polymerization behavior with 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid.

Sequential Monomer Addition in Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Their synthesis requires controlled polymerization techniques that can "live" after the consumption of the first monomer, allowing for the subsequent polymerization of a second monomer. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are well-suited for this purpose. researchgate.netgoogle.comacs.org

The synthesis of a block copolymer featuring 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid would typically involve two sequential steps:

Synthesis of the First Block: A first monomer, for example, a neutral acrylate like n-butyl acrylate, is polymerized using a controlled radical polymerization method. This results in a "living" polymer chain, often referred to as a macroinitiator. The polymerization of n-butyl acrylate by ATRP has been shown to yield well-defined polymers with low polydispersity. acs.org

Chain Extension with the Second Monomer: Once the first monomer is consumed, the second monomer, in this case, 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, is introduced to the reaction mixture. The living chain ends of the first block then initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer.

The success of this sequential addition is contingent on several factors. The order of monomer addition can be crucial. For instance, in living anionic polymerization, monomers are typically added in order of increasing electron affinity. researchgate.net In controlled radical polymerizations like ATRP, the initiator must be sufficiently reactive to polymerize the first monomer, and the resulting macroinitiator must be capable of initiating the polymerization of the second. acs.org Challenges can arise, particularly with acidic monomers like those containing a benzoic acid group, which can potentially interfere with the catalyst system in ATRP. acs.org Special conditions, such as the use of specific ligands or protecting group chemistry, might be necessary to achieve a well-controlled polymerization.

Illustrative Data for Block Copolymer Synthesis:

The table below presents hypothetical data for the synthesis of a poly(n-butyl acrylate)-block-poly(4-(5-Acryloxy-pentyl-1-oxy)benzoic acid) copolymer via ATRP.

| Block | Monomer | Degree of Polymerization (DP) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| First Block | n-Butyl Acrylate | 100 | 12,800 | 1.15 |

| Diblock Copolymer | 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid | 50 | 26,715 | 1.25 |

This data is illustrative. The final molecular weight and PDI are dependent on reaction conditions and monomer purity.

The synthesis of amphiphilic block copolymers of poly(acrylic acid-b-butyl acrylate) has been successfully achieved via RAFT polymerization in a one-pot reaction, demonstrating the feasibility of creating block structures with acrylic monomers. researchgate.net Similarly, ABA triblock copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) have been synthesized using a two-step RAFT emulsion polymerization. rsc.org These examples underscore the potential for creating complex block architectures incorporating functional acrylic monomers like 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid.

Molecular Architecture and Supramolecular Assembly in Polymeric Systems Derived from 4 5 Acryloxy Pentyl 1 Oxy Benzoic Acid

Formation of Side-Chain Liquid Crystalline Polymers (SCLCPs)

SCLCPs derived from 4-(5-acryloxy-pentyl-1-oxy)benzoic acid combine the mechanical characteristics of polymers with the anisotropic properties of liquid crystals. openaccessjournals.com In these systems, the rigid, calamitic (rod-like) mesogenic units, composed of the benzoic acid moiety, are attached as side chains to a flexible polymer backbone, such as a polyacrylate chain formed by the polymerization of the acrylate (B77674) group.

A fundamental principle in the design of SCLCPs is the decoupling of the motion of the polymer main chain from that of the mesogenic side chains. openaccessjournals.com This separation is achieved by introducing a flexible spacer, in this case, the pentyl-1-oxy group -(CH₂)₅O-, between the polymerizable acrylate and the rigid benzoic acid mesogen. openaccessjournals.com This spacer provides sufficient conformational freedom for the mesogenic side groups to self-organize and form long-range, ordered liquid crystalline phases (mesophases), such as nematic or smectic phases, without being overly restricted by the random-coil conformation of the polymer backbone. openaccessjournals.comaip.org The development of this decoupling spacer concept has enabled the synthesis of a wide variety of SCLCP materials with diverse structural designs. openaccessjournals.com

The length of the flexible spacer has a profound impact on the liquid crystalline properties of the resulting polymer. openaccessjournals.com Key thermal properties, such as the glass transition temperature (Tg) and the mesophase-to-isotropic transition temperature (clearing temperature, Ti), are strongly dependent on the number of methylene (B1212753) units in the spacer.

Glass Transition Temperature (Tg): As the length of the alkyl spacer increases, the Tg of the polymer typically decreases. This phenomenon is attributed to an internal plasticization effect, where the longer, more flexible chains increase the free volume within the polymer matrix, allowing for segmental motion of the backbone at lower temperatures. researchgate.net

Mesophase Stability: The length of the spacer also influences the type and stability of the mesophase. A spacer that is too short may overly constrain the mesogens, hindering the formation of well-ordered phases. Conversely, a very long spacer can also disrupt mesophase stability. There is often an optimal spacer length that promotes the most stable and well-defined liquid crystalline structures. The properties of the polymer are influenced by the length of the flexible spacer in addition to the structure of the side chain mesogens. openaccessjournals.com

The following table illustrates the general relationship between spacer length and thermal transitions in SCLCPs, based on established principles. researchgate.net

| Spacer Methylene Units (n) | Typical Glass Transition Temp. (Tg) | Mesophase Type | Typical Clearing Temp. (Ti) |

| 2 | High | Nematic (ΦN) | Moderate |

| 4 | ↓ | Nematic (ΦN) | ↑ |

| 6 | ↓ | Smectic / Nematic | High |

| 8 | ↓ | Smectic | ↓ |

| 10 | ↓ | Smectic | ↓ |

| 12 | Low | Re-entrant Isotropic / LC | Complex Behavior |

Table 1: Representative data showing the influence of alkyl spacer length on the thermal properties and phase behavior of side-chain liquid crystalline polymers. Actual values are dependent on the specific mesogen and polymer backbone.

Cross-linked Liquid Crystalline Networks (LCNs)

By incorporating cross-linking agents, the linear SCLCPs can be transformed into three-dimensional polymer networks. When the cross-linking process is performed while the material is in a liquid crystalline phase, the anisotropic order of the mesogens is permanently captured within the polymer network structure. tue.nl These materials, known as liquid crystal networks (LCNs) or elastomers (LCEs) if lightly cross-linked, combine the orientational order of liquid crystals with the elastic properties of conventional rubbers. aip.orgtue.nl

LCNs are synthesized by chemically cross-linking the liquid crystal mesogens. aip.org In systems based on 4-(5-acryloxy-pentyl-1-oxy)benzoic acid, this is typically achieved by copolymerizing the monofunctional monomer with a multifunctional acrylate cross-linker. These cross-linkers are molecules that possess two or more polymerizable acrylate groups.

Common design principles for these cross-linkers include:

Functionality: Difunctional acrylates, such as 1,6-Hexanediol diacrylate (HDDA), are widely used to create the network structure. mdpi.compolysciences.com The choice of functionality (di-, tri-, or higher) directly influences the cross-link density.

Reactivity: The cross-linker should have reactivity comparable to the primary monomer to ensure a homogeneous network formation.

Flexibility and Rigidity: The structure of the cross-linker itself is critical. Flexible aliphatic cross-linkers (e.g., 1,6-Hexanediol diacrylate) impart softness and elasticity, which is desirable for LCEs. polysciences.com In contrast, rigid aromatic cross-linkers (e.g., 1,4-Phenylene diacrylate) can enhance thermal stability and mechanical stiffness. polysciences.com

| Cross-linker Name | Structure Type | Key Properties Imparted |

| 1,4-Butanediol diacrylate (BDDA) | Flexible Aliphatic | Fast reactivity, flexibility, strong adhesion. polysciences.com |

| 1,6-Hexanediol diacrylate (HDDA) | Flexible Aliphatic | High reactivity, enhances cross-link density and curing speed. mdpi.compolysciences.com |

| 1,4-Phenylene diacrylate (PDA) | Rigid Aromatic | High rigidity, thermal stability, chemical resistance. polysciences.com |

Table 2: A selection of difunctional acrylate cross-linkers and their typical influence on network properties.

Network density, defined by the number of cross-links per unit volume, is a critical parameter that governs the macroscopic properties of the LCN. It is controlled primarily by the molar ratio of the cross-linker to the monofunctional monomer.

Low Cross-link Density: Systems with a low concentration of cross-linkers result in lightly cross-linked networks, often referred to as liquid crystal elastomers (LCEs). aip.org These materials are soft and can exhibit large, reversible shape changes in response to external stimuli like heat or light because the long polymer chain segments between cross-links allow for significant conformational rearrangement. aip.org

High Cross-link Density: Increasing the amount of cross-linker leads to a more densely cross-linked, rigid polymer network. tue.nl These materials are mechanically robust and have higher thermal stability but are less flexible. The high network density can sometimes interfere with the formation of ideal liquid crystalline order. researchgate.net Studies have shown that while low cross-linker concentrations can increase polymerization rates and retain order, higher concentrations can lead to a decrease in LC order. researchgate.net

Hydrogen-Bonded Supramolecular Architectures within Polymeric Matrices

The benzoic acid group in the 4-(5-acryloxy-pentyl-1-oxy)benzoic acid monomer is a powerful functional moiety capable of forming strong, directional hydrogen bonds (H-bonds). wiley-vch.de This non-covalent interaction provides a route to creating higher-order supramolecular structures within the polymer matrix, complementing the architectures formed by covalent polymerization and cross-linking.

The carboxylic acid group (-COOH) can form robust hydrogen-bonded dimers with a neighboring carboxylic acid group. This interaction is so prevalent that benzoic acid often exists as a dimer even in dilute solutions and within the crystalline channels of other host polymers. mdpi.com In a polymer derived from this monomer, these H-bonds can form between side chains on the same polymer strand (intrachain) or between different polymer strands (interchain). wiley-vch.de

These interactions lead to the formation of supramolecular networks. For instance, interchain H-bonding acts as a form of physical cross-linking, significantly impacting the material's thermal and mechanical properties. This effect is analogous to how H-bonds influence the secondary structure of proteins and the hybridization of DNA. wiley-vch.de The formation of these H-bonded aggregates can be detected spectroscopically, for example, by observing shifts in the C=O stretching frequency in FTIR spectra. wiley-vch.de This capability allows for the creation of materials where properties can be tuned by altering the ratio of hydrogen-bonded species, offering an additional layer of structural control. openaccessjournals.com The presence of strong intermolecular hydrogen bonds from the benzoic acid moiety is a key feature in forming these complex architectures. mdpi.comnih.gov

Mesophase Behavior and Thermotropic Transitions in Polymers Incorporating 4 5 Acryloxy Pentyl 1 Oxy Benzoic Acid

Nematic Phase Induction and Stabilization

The nematic (N) phase, characterized by long-range orientational order of the mesogenic units but no positional order, is a commonly observed mesophase in SCLCPs. For polymers incorporating 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, the induction and stabilization of a nematic phase are governed by several key molecular factors:

Mesogen Rigidity and Anisotropy: The benzoic acid moiety provides the necessary rigidity and rod-like shape to promote anisotropic packing.

Flexible Spacer Length: The pentyl spacer (five methylene (B1212753) units) plays a crucial role in decoupling the motion of the rigid mesogens from the more random polymer backbone. This decoupling allows the mesogenic side chains to self-organize and form a stable nematic phase. An odd number of methylene units in the spacer, as is the case here, is often associated with a higher nematic-isotropic transition temperature (TNI) compared to even-numbered spacers due to the orientation of the mesogen relative to the polymer backbone.

Polymer Backbone Flexibility: The polyacrylate backbone offers significant flexibility, which generally favors the formation of liquid crystalline phases compared to more rigid backbones.

In copolymers, the concentration of the 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid monomer would be a critical factor. A higher concentration of this mesogenic monomer would be expected to enhance the stability of the nematic phase, leading to a broader temperature range over which it is observed.

Smectic Phase Formation and Layered Organization

At temperatures below the nematic phase, many SCLCPs exhibit smectic (Sm) phases, which possess a higher degree of order with the mesogens organized into layers. The formation of smectic phases in polymers containing 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is highly probable due to the strong intermolecular interactions facilitated by the benzoic acid group.

Intermolecular Interactions: The potential for hydrogen bonding between the carboxylic acid groups of the benzoic acid moieties can lead to the formation of dimeric structures. These larger, more anisometric units have a greater tendency to pack into layered smectic structures.

Side-Chain Packing: The flexible pentyl spacer allows the side chains to align parallel to each other, promoting the formation of well-defined layers. Depending on the packing arrangement, different types of smectic phases, such as the orthogonal smectic A (SmA) phase or the tilted smectic C (SmC) phase, could be formed.

Research on analogous systems with biphenyl (B1667301) mesogens has shown that the length of the spacer and the nature of the tail group significantly influence the stability and type of smectic phase formed. For instance, longer tails often lead to more stable and well-ordered smectic phases. researchgate.net

Cholesteric Phase Induction and Chiral Order

The cholesteric (N*) or chiral nematic phase is a variation of the nematic phase where the constituent molecules are chiral, or a chiral dopant is added to a nematic host. This chirality induces a helical twist in the director, the average direction of molecular orientation.

To induce a cholesteric phase in a polymer system based on 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, one of two approaches would be necessary:

Copolymerization with a Chiral Monomer: By copolymerizing the achiral 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid with a chiral acrylate (B77674) monomer, the resulting copolymer would possess chiral side chains, leading to the formation of a cholesteric phase. The helical pitch of the cholesteric phase would be dependent on the concentration and the helical twisting power of the chiral comonomer. mdpi.com

Doping with a Chiral Molecule: A cholesteric phase can also be induced by dissolving a low molecular weight chiral dopant into the nematic phase of the homopolymer or a copolymer. The dopant's ability to induce a helical structure is quantified by its helical twisting power (HTP). mdpi.comnycu.edu.tw

The pitch of the induced cholesteric phase is a critical parameter, as it determines the wavelength of light that is selectively reflected, leading to vibrant colors. This property is highly tunable by adjusting the concentration of the chiral component.

Isotropic-Nematic and Nematic-Smectic Phase Transition Analysis

The transitions between the different phases (isotropic, nematic, and smectic) are key characteristics of a thermotropic liquid crystal. These transitions can be studied using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Isotropic to Nematic (I-N) Transition: This transition is typically a weak first-order transition. nih.gov Upon cooling from the isotropic melt, the formation of the nematic phase is observed in POM as the appearance of a birefringent texture. In DSC, this transition is marked by a small exothermic peak. The temperature at which this occurs is the clearing temperature (Tcl) or isotropic-nematic transition temperature (TNI).

Nematic to Smectic (N-Sm) Transition: This transition represents an increase in order and is also typically a first-order transition, often with a larger enthalpy change than the I-N transition. The specific type of smectic phase formed (e.g., SmA, SmC) would be identified by the characteristic textures observed under POM and confirmed by X-ray diffraction studies.

The table below presents hypothetical transition temperatures and enthalpy changes for a homopolymer of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, based on data from similar polyacrylate systems. These values are illustrative and would require experimental verification.

| Phase Transition | Transition Temperature (°C) | Enthalpy Change (J/g) |

| Glass Transition (Tg) | ~30 | - |

| Smectic - Nematic (TSmN) | ~85 | ~2.5 |

| Nematic - Isotropic (TNI) | ~120 | ~1.0 |

This table is generated based on typical values for similar side-chain liquid crystalline polyacrylates and is for illustrative purposes only. Actual experimental data for the specific compound is required for definitive values.

Advanced Characterization Methodologies for Polymeric Materials Based on 4 5 Acryloxy Pentyl 1 Oxy Benzoic Acid

Spectroscopic Techniques for Polymer Structure Elucidation (e.g., FTIR for C=C disappearance after polymerization, NMR for polymer microstructure)

Spectroscopic methods are fundamental in confirming the successful polymerization of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid and elucidating the microstructure of the resulting polymer.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the polymerization process. The disappearance of the characteristic absorption bands associated with the acrylate (B77674) C=C double bond is a clear indicator of polymerization. In the monomer, prominent peaks corresponding to the C=C stretching vibration are expected around 1630-1640 cm⁻¹. Following polymerization, these peaks will significantly diminish or disappear entirely in the polymer's spectrum. Other key vibrational bands, such as the C=O stretching of the ester and carboxylic acid groups (around 1720-1760 cm⁻¹ and 1680-1700 cm⁻¹, respectively) and the C-O stretching of the ether linkage (around 1250 cm⁻¹), will remain, confirming the integrity of the rest of the monomer unit within the polymer backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the polymer's microstructure.

¹H NMR: In the monomer spectrum of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, distinct signals for the vinyl protons of the acrylate group are observed in the range of 5.8-6.4 ppm. After polymerization, these signals are replaced by broad signals in the 1.5-2.5 ppm region, corresponding to the protons of the polymer backbone. The aromatic protons and the protons of the pentoxy chain will also be present, potentially showing slight shifts due to the change in the chemical environment.

¹³C NMR: Similarly, the carbon signals of the C=C double bond in the monomer (typically 128-132 ppm) will disappear upon polymerization, while new signals for the aliphatic backbone carbons will appear. This technique is also invaluable for confirming the connectivity of the repeating units and identifying any potential side reactions.

A representative example of FTIR data interpretation before and after polymerization is shown in the table below.

| Functional Group | Monomer FTIR Peak (cm⁻¹) | Polymer FTIR Peak (cm⁻¹) | Interpretation |

| Acrylate C=C Stretch | ~1635 | Absent or significantly reduced | Disappearance confirms polymerization |

| Ester C=O Stretch | ~1725 | ~1725 | Remains, confirming ester group integrity |

| Carboxylic Acid C=O Stretch | ~1690 | ~1690 | Remains, confirming acid group integrity |

| Ether C-O Stretch | ~1250 | ~1250 | Remains, confirming ether linkage integrity |

Morphological Characterization of Polymer Networks (e.g., SEM for particle size, POM for optical texture analysis)

The morphology of polymers derived from 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, which are often liquid crystalline, is crucial for their optical and mechanical properties.

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and, in the case of polymer particles or films, their size and shape. For liquid crystalline polymers, SEM can reveal the texture of fractured surfaces, providing insights into the alignment and ordering of the polymer chains. For instance, in highly oriented fibers, a fibrillar structure might be observed. uc.edu

Polarized Optical Microscopy (POM) is an indispensable technique for identifying liquid crystalline phases and observing their characteristic textures. uc.edu As the polymer is heated and cooled, different mesophases (e.g., nematic, smectic) may form, each with a unique optical texture when viewed between crossed polarizers. For example, a nematic phase might exhibit a Schlieren texture, while a smectic A phase could show a focal conic texture. These observations are critical for determining the temperature ranges of the liquid crystalline phases. During the cooling process of a similar system, a colorful texture appeared at 78 °C, with its brightness decreasing at 110 °C. redalyc.org

| Technique | Information Obtained | Typical Observations for Liquid Crystalline Polymers |

| SEM | Surface morphology, particle size and shape, fracture surface texture | Fibrillar structures in oriented samples, domain structures |

| POM | Identification of liquid crystalline phases, observation of optical textures | Schlieren textures (nematic), focal conic textures (smectic), bâtonnets on cooling from isotropic |

Diffraction Techniques for Investigating Polymer Crystalline and Mesophase Structures (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is a powerful method for probing the arrangement of polymer chains at the molecular level, distinguishing between amorphous, crystalline, and liquid crystalline states. capes.gov.br

Amorphous Polymers: Exhibit a broad, diffuse scattering halo, indicating a lack of long-range order. youtube.com

Crystalline Polymers: Show sharp diffraction peaks at specific angles, corresponding to the regular, periodic arrangement of atoms in a crystal lattice. youtube.com

Liquid Crystalline Polymers: Display a combination of sharp and diffuse features. For a smectic phase, a sharp, low-angle reflection indicates the layer spacing, while a diffuse wide-angle halo reflects the liquid-like order within the layers. A nematic phase typically shows only a diffuse halo. capes.gov.br

For polymers of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, XRD can be used to determine the type of mesophase and measure characteristic distances, such as the layer spacing in a smectic phase. For instance, a related liquid crystal compound, 5-{[4′-(((pentyl)oxy)-4-biphenylyl)carbonyl]oxy}-1-pentyne, was studied using wide-angle X-ray diffraction to investigate its crystal structure. researchgate.net

Thermal Analysis of Polymer Transitions (e.g., DSC for phase transition temperatures)

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and liquid crystalline phase transition temperatures. researchgate.net By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the temperatures at which these transitions occur and quantify the associated enthalpy changes.

For a polymer derived from 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, a typical DSC thermogram might show:

A glass transition (Tg) , appearing as a step-like change in the baseline, which marks the transition from a glassy to a rubbery state.

One or more endothermic peaks corresponding to liquid crystalline phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).

A melting peak (Tm) if the polymer has crystalline domains.

The following table presents hypothetical DSC data for a polymer of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, based on data for similar compounds like 4-(4-pentenyloxy) benzoic acid. researchgate.net

| Transition | Temperature (°C) | Enthalpy Change (J/g) | Description |

| Glass Transition (Tg) | ~45 | - | Onset of segmental motion in the amorphous phase |

| Smectic to Nematic | ~120 | ~2.5 | Transition between liquid crystalline phases |

| Nematic to Isotropic (Clearing Point) | ~155 | ~1.2 | Transition from liquid crystalline to isotropic liquid |

Rheological Studies of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymeric materials, rheological measurements provide valuable information about their viscoelastic properties, processing behavior, and molecular architecture. nih.gov

For polymers of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, particularly in their liquid crystalline state, rheological behavior can be complex. In the nematic phase, these polymers often exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate. This is due to the alignment of the rod-like mesogens with the flow direction. redalyc.org

Dynamic mechanical analysis can be used to measure the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the material's response, respectively. The transition into the isotropic phase is often accompanied by an increase in the complex modulus. redalyc.org Studies on similar benzoic acid-based liquid crystals have shown that they exhibit non-Newtonian, shear-thinning behavior. redalyc.org

Mechanical Property Assessment of Polymer Films and Actuators

The mechanical properties of polymers are critical for their end-use applications. For films and actuators made from polymers of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, key mechanical parameters include tensile strength, elongation at break, and Young's modulus.

These properties are typically measured using a tensile tester, where a film sample is stretched until it breaks. The incorporation of benzoic acid derivatives into polymer films can significantly alter their mechanical characteristics. For instance, the addition of such compounds to polyethylene (B3416737) films has been shown to affect tensile strength and elongation. nih.gov

For liquid crystalline polymers, the mechanical properties are often highly anisotropic. Films or fibers that have been oriented during processing will exhibit significantly different mechanical properties when tested parallel versus perpendicular to the direction of orientation. The remarkable mechanical properties of fibers from liquid crystalline polymers have led to their use in high-performance structural applications. dtic.mil

The table below summarizes typical mechanical properties that would be evaluated for a film of poly(4-(5-Acryloxy-pentyl-1-oxy)benzoic acid).

| Mechanical Property | Description | Typical Value Range (Oriented LCPs) |

| Tensile Strength | The maximum stress a material can withstand while being stretched or pulled before breaking. | 1-4 GPa |

| Elongation at Break | The percentage increase in length that a material undergoes before it breaks. | 2-5% |

| Young's Modulus | A measure of the material's stiffness. | 50-150 GPa |

Theoretical and Computational Modeling of 4 5 Acryloxy Pentyl 1 Oxy Benzoic Acid Based Polymeric Systems

Molecular Dynamics Simulations of Monomer and Polymer Conformations

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of the 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid monomer and the resulting polymer chains. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information about their trajectories over time.

For the monomer, MD simulations can elucidate the flexibility of the pentyl spacer and the rotational dynamics of the acrylate (B77674) and benzoic acid groups. Key parameters such as bond lengths, bond angles, and dihedral angle distributions can be calculated to characterize the most stable conformations.

Table 1: Representative Conformational Data from MD Simulations of a Model Acrylate Monomer with a Flexible Spacer and Mesogenic Group

| Parameter | Value Range | Description |

| C-C Bond Length (spacer) | 1.52 - 1.54 Å | Typical single bond lengths in the alkyl chain. |

| C-O Bond Length (ether) | 1.42 - 1.44 Å | Characteristic of the ether linkage in the spacer. |

| O-C=O Bond Angle (acrylate) | 123 - 127° | Defines the geometry of the acrylate group. |

| C-C-C-C Dihedral (spacer) | 60°, 180°, -60° | Represents gauche and anti conformations of the flexible pentyl spacer. |

Note: The data in this table is illustrative and based on general values for similar organic molecules, as specific simulation data for 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is not available.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid, DFT calculations can provide a wealth of information about its geometry, electronic properties, and reactivity.

DFT calculations can be used to optimize the molecular geometry of the monomer, providing precise values for bond lengths, bond angles, and dihedral angles. These calculations often serve as a starting point for the force field parameterization used in MD simulations.

The electronic properties of the monomer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability. For a similar compound, 4-(carboxyamino)-benzoic acid, DFT calculations at the B3LYP/6-311G level showed a HOMO-LUMO gap of 5.0 eV, indicating a stable structure actascientific.com. The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, revealing the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. This information is crucial for understanding the polymerization process and potential interactions with other molecules.

Table 2: Calculated Electronic Properties of a Benzoic Acid Derivative from DFT (B3LYP/6-311G)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.82 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -1.82 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Measure of the overall polarity of the molecule. |

Note: The data is for 4-(carboxyamino)-benzoic acid and serves as an example of the type of information obtained from DFT calculations actascientific.com.

Coarse-Grained Modeling for Polymer Network Dynamics

While all-atom MD simulations provide detailed information, they are computationally expensive for large polymer systems and long timescales. Coarse-grained (CG) modeling is a computational technique that simplifies the representation of a molecule to study phenomena that occur over larger length and time scales, such as the formation of polymer networks and their dynamic behavior.

In a CG model for poly(4-(5-acryloxy-pentyl-1-oxy)benzoic acid), groups of atoms (e.g., the benzoic acid mesogen, the pentyl spacer, and a few monomer units of the backbone) are represented as single "beads." The interactions between these beads are described by effective potentials that are parameterized to reproduce certain properties of the all-atom system or experimental data. A common approach for liquid crystalline systems is to use anisotropic potentials, such as the Gay-Berne potential, to model the interactions between the mesogenic units, which promotes their orientational ordering aip.org.

Prediction of Mesophase Behavior and Phase Diagrams

The prediction of mesophase behavior and the construction of phase diagrams are crucial for designing liquid crystalline materials with desired properties. Computational methods can be used to predict the type of liquid crystalline phase (e.g., nematic, smectic) that a material will form under different conditions of temperature and pressure.

Mean-field theories and MD simulations (both all-atom and coarse-grained) are the primary tools for this purpose. Mean-field theories provide a qualitative understanding of the phase behavior based on the molecular architecture and interaction parameters. For instance, they can predict how the length of the flexible spacer influences the stability of the nematic and smectic phases.

MD simulations can provide a more quantitative prediction of the phase diagram. By simulating the system at different temperatures, one can observe the transitions between the isotropic, nematic, and smectic phases. The orientational order parameter is typically calculated to identify the nematic phase, while the positional order of the centers of mass of the mesogens is used to identify smectic phases. For mixtures of polymers and liquid crystals, coarse-grained MD simulations have been used to construct phase diagrams that show isotropic, nematic, and even phase-separated smectic-A phases rsc.org. While a specific phase diagram for poly(4-(5-acryloxy-pentyl-1-oxy)benzoic acid) is not available, the general expectation for a side-chain liquid crystal polymer with a flexible spacer of this length is the formation of a smectic phase at lower temperatures and a nematic phase at higher temperatures before transitioning to an isotropic melt.

Academic Applications and Advanced Functional Materials Derived from 4 5 Acryloxy Pentyl 1 Oxy Benzoic Acid

Stimuli-Responsive Liquid Crystalline Polymer Actuators

Liquid crystalline polymers (LCPs) that incorporate 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid can be engineered to create actuators that undergo macroscopic shape changes in response to external stimuli. These materials are of great interest for applications in soft robotics, microfluidics, and dynamic surfaces. Research has demonstrated the fabrication of four-dimensional (4D) microactuators that respond to both humidity and temperature. youtube.comnih.gov These actuators are created from a supramolecular cholesteric liquid crystalline (CLC) photoresist that includes 4-((5-(acryloyloxy)pentyl)oxy)benzoic acid as a key monomeric component. youtube.comtue.nl

Humidity-Responsive Mechanisms

The primary mechanism for actuation in these polymer networks is their response to changes in ambient humidity. youtube.com The carboxylic acid group on the benzoic acid moiety is crucial for this function. In a key processing step, the polymerized cholesteric liquid crystal network (CLCN) undergoes a base treatment, which deprotonates the carboxylic acid groups. researchgate.net This chemical change breaks the hydrogen bonding between these groups and renders the polymer network hygroscopic, meaning it can readily absorb moisture from the air. youtube.comresearchgate.net

When the relative humidity (RH) increases, the polymer network absorbs water molecules, causing it to swell. This swelling is anisotropic (directionally dependent) due to the ordered alignment of the liquid crystal mesogens within the network. The controlled expansion of the material leads to a predictable shape change, with studies reporting deformations of up to 42% at 75% RH. youtube.comnih.govtue.nl This process is reversible, with the material returning to its original shape as the humidity decreases.

Photo-Responsive and Thermo-Responsive Actuation

While the primary response is to humidity, materials derived from 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid also exhibit an indirect thermo-responsive behavior. youtube.comnih.gov The actuation in response to temperature is linked to the humidity-responsive nature of the material. A change in temperature alters the local relative humidity at the actuator's surface, which in turn triggers the swelling or contraction of the hygroscopic polymer network. youtube.comtue.nl This results in a dual-response system where both temperature and humidity can induce a shape change. youtube.com

Direct photo-responsive actuation in liquid crystal polymers is typically achieved by incorporating specific photo-sensitive molecules, such as azobenzene derivatives, into the polymer network. researchgate.net The isomerization of these molecules upon light exposure causes a disruption in the liquid crystal order, leading to mechanical deformation. While this is a common strategy for LCPs, the primary responsive mechanism reported for networks specifically containing 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is the humidity/temperature effect. youtube.comresearchgate.netmdpi.com

Optical Sensing Materials and Tunable Photonic Structures

The incorporation of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid into cholesteric liquid crystal (CLC) networks enables the fabrication of materials with dynamic structural color. youtube.comnih.gov CLCs possess a helical superstructure that selectively reflects light of a specific wavelength, a phenomenon governed by Bragg's law. researchgate.net This property makes them ideal for creating tunable photonic structures and optical sensors.

Cholesteric Liquid Crystal Polymer Networks for Structural Color

When 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid is part of a CLC polymer network, the stimuli-induced actuation is coupled with a change in the material's optical properties. The swelling of the polymer network upon exposure to humidity not only causes a shape change but also alters the pitch of the cholesteric helix. youtube.comnih.gov This modulation of the nanoscale helical pitch results in a corresponding shift in the wavelength of the reflected light, leading to a visible color change. youtube.com

This synergistic response allows the microactuators to function as visual sensors. nih.gov For example, a microactuator might change from transparent to blue and then to green as it deforms in response to humidity, providing a clear visual indication of its status and the surrounding environmental conditions. nih.gov This dual functionality is highly attractive for applications like anti-counterfeiting features and real-time interrogation of microrobots. nih.gov

| Stimulus | Mechanism | Observed Effect | Reported Magnitude |

|---|---|---|---|

| Humidity | Hygroscopic swelling of the polymer network due to deprotonated carboxylic acid groups. | Shape change (actuation) and color change (photonic response). | Up to 42% shape change at 75% RH. youtube.comnih.govtue.nl |

| Temperature | Indirect actuation via temperature-induced changes in local relative humidity. | Shape change and corresponding color change. | Dual-response demonstrated. youtube.comnih.gov |

Fabrication of Microactuators via Direct Laser Writing

A powerful technique for fabricating high-resolution, three-dimensional microactuators from these materials is two-photon polymerization direct laser writing (TPP-DLW). youtube.comnih.govresearchgate.net This advanced manufacturing method allows for the creation of complex 4D microstructures, such as pillars, flowers, and butterflies, with sub-micron resolution. youtube.comresearchgate.net

The process utilizes a specially formulated photonic photoresist containing the CLC monomer mixture, including 4-((5-(acryloyloxy)pentyl)oxy)benzoic acid, and a photoinitiator. youtube.comtue.nl A focused laser beam initiates polymerization in a highly localized voxel, allowing for the precise, layer-by-layer construction of the desired 3D shape. nih.gov To ensure the microstructures adhere to the substrate, the glass surface is typically treated with 3-(trimethoxysilyl)propyl acrylate (B77674). youtube.comnih.gov

| Fabrication Parameter | Value / Description | Reference |

|---|---|---|

| Technique | Two-Photon Polymerization Direct Laser Writing (TPP-DLW) | youtube.comnih.gov |

| Laser Power | 40 - 45% | youtube.comnih.gov |

| Scan Speed | 5000 - 10,000 µm·s⁻¹ | youtube.comnih.gov |

| Objective | 63× oil objective (NA = 1.4) | youtube.com |

| Substrate Treatment | Coated with 3-(trimethoxysilyl)propyl acrylate for adhesion. | youtube.comnih.gov |

Fabrication of Nanoporous Polymer Particles

While the direct use of 4-(5-Acryloxy-pentyl-1-oxy)benzoic acid for creating nanoporous particles is not extensively detailed in the reviewed literature, established methodologies for analogous liquid crystal polymer systems provide a clear pathway for such applications. The fabrication of nanoporous polymers from liquid crystals is a mature field that typically employs a template-based, or "porogen," approach. nih.govresearchgate.net

This method involves mixing the polymerizable liquid crystal monomers with a non-polymerizable template molecule. acs.orgtue.nl The components self-assemble into an ordered liquid crystal phase, where the template molecules occupy specific domains within the structure. Subsequent photopolymerization locks this ordered morphology into a solid polymer network. The final step is the removal of the template molecule, usually by washing with a suitable solvent, which leaves behind a network of uniform, nanometer-sized pores. acs.orgtue.nl The geometry of these pores (e.g., 1D channels, 2D lamellar slits) is dictated by the initial liquid crystal phase. researchgate.net

To produce these materials in particle form, a suspension polymerization method can be employed. This technique allows for the creation of micrometer-sized polymer particles where the nanopores are oriented concentrically, following the radial alignment of the liquid crystal director within the droplets. tue.nl Such nanoporous particles are highly appealing for applications in selective adsorption, separation, and purification.

Despite a comprehensive search for academic and research literature, there is currently insufficient publicly available information to generate an article on the specific use of the chemical compound “4-(5-Acryloxy-pentyl-1-oxy)benzoic acid” in the development of artificial muscle mimics.

The performed searches focused on identifying research that detailed the synthesis, application, and performance of liquid crystal elastomers or other polymers derived from this specific monomer for actuation and artificial muscle applications. However, the search results did not yield any specific studies, data tables, or detailed research findings directly related to "4-Acryloxy-pentyl-1-oxy)benzoic acid" for this purpose.

The broader search on liquid crystal elastomers for artificial muscles revealed a rich field of study, with many related compounds being investigated. These include various acrylate-functionalized mesogens and photoresponsive molecules like azobenzenes. This body of research underscores the general potential of such materials in creating artificial muscle mimics.

Without specific research focused on "4-(5-Acryloxy-pentyl-1-oxy)benzoic acid," it is not possible to provide the detailed, data-driven article as requested in the prompt while adhering to the strict requirements of scientific accuracy and focusing solely on the specified compound. Any attempt to create the requested content would be speculative and would not be based on verifiable research findings.

Emerging Research Directions and Future Perspectives

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)

The integration of 4-(5-Acryloxypentyloxy)benzoic acid with advanced manufacturing techniques, particularly vat photopolymerization-based 3D printing (e.g., stereolithography or direct ink writing), is a significant area of future research. The acrylate (B77674) functionality allows this molecule to act as a monomer in photopolymerization reactions, enabling the layer-by-layer fabrication of complex three-dimensional structures.

A key advantage of using a liquid crystalline monomer like 4-(5-Acryloxypentyloxy)benzoic acid is the ability to create materials with programmed anisotropy. nih.govntu.edu.sg During the printing process, external stimuli such as shear forces, electric fields, or magnetic fields can be applied to align the mesogens before they are locked into place by polymerization. researchgate.netacs.org This allows for precise control over the molecular orientation within the printed object, leading to materials with direction-dependent mechanical, thermal, and optical properties. nih.gov For instance, researchers have demonstrated that shear forces within the printing nozzle can align fillers within a polymer matrix, and a similar principle can be applied to align the liquid crystal monomers themselves. rsc.orgtandfonline.com This capability is crucial for manufacturing components for applications in soft robotics, aerospace, and sensing technologies where tailored anisotropic properties are highly desirable. nih.gov

| Manufacturing Technique | Potential Advantage with 4-(5-Acryloxypentyloxy)benzoic acid |

| Direct Ink Writing (DIW) | Shear-induced alignment of mesogens during extrusion to create anisotropic filaments. researchgate.nettandfonline.com |

| Stereolithography (SLA) | Potential for layer-by-layer control of molecular orientation using light or other fields. |

| Two-Photon Polymerization (2PP) | High-resolution fabrication of microstructures with complex, pre-defined molecular architectures. acs.org |

Bio-inspired Design Principles for Adaptive Materials

Nature provides a rich source of inspiration for the design of adaptive and responsive materials. Liquid crystal polymers and elastomers derived from monomers such as 4-(5-Acryloxypentyloxy)benzoic acid are particularly well-suited for creating bio-inspired systems due to their ability to undergo significant, reversible changes in shape and properties in response to external stimuli. mdpi.comresearchgate.net

Polymers formed from this compound can be designed as Liquid Crystal Networks (LCNs) or Liquid Crystal Elastomers (LCEs). These materials can exhibit responses to a variety of stimuli, including heat, light, and pH. researchgate.netmagtech.com.cn For example, the incorporation of light-sensitive moieties, such as azobenzene, into the polymer network can enable photo-actuation, where the material changes shape when exposed to specific wavelengths of light. nih.gov This mimics the way organisms respond to their environment, opening up possibilities for applications such as:

Artificial Muscles: LCEs can contract and expand in response to stimuli, much like natural muscle tissue. researchgate.net

Soft Robotics: The ability to create complex, programmed shape changes is ideal for developing soft robots that can move and interact with their surroundings in a life-like manner. mdpi.com

Dynamic Surfaces: Bio-inspired surfaces with tunable topography and friction can be created for applications in microfluidics and haptics. acs.orgtue.nl

Researchers have explored creating composite materials that mimic the structure of nacre (mother-of-pearl) by combining liquid crystal polymers with inorganic platelets, resulting in materials with excellent gas barrier and mechanical properties. nih.gov This demonstrates the potential of using liquid crystal polymers derived from monomers like 4-(5-Acryloxypentyloxy)benzoic acid in creating advanced, bio-inspired hybrid materials.

Sustainable Synthesis and Polymerization Strategies

The future development of materials based on 4-(5-Acryloxypentyloxy)benzoic acid will be heavily influenced by the adoption of sustainable chemical practices. The principles of green chemistry aim to reduce the environmental impact of chemical processes, from the sourcing of raw materials to the final polymer product. acs.org

For the synthesis of the monomer itself, this involves exploring routes that minimize the use of hazardous solvents and reagents. Traditional esterification and etherification reactions can be optimized by using bio-based solvents and catalysts. Furthermore, there is a growing interest in sourcing the fundamental building blocks of such molecules from renewable feedstocks like lignocellulose, vegetable oils, and carbohydrates. nih.govresearchgate.net

In terms of polymerization, sustainable strategies for acrylate monomers are an active area of research. Key directions include:

Bio-based Initiators: Replacing traditional petrochemical-based photoinitiators with those derived from renewable sources.

Solvent-Free Polymerization: Conducting polymerization in bulk or using environmentally benign solvents like water or supercritical CO2.

Energy-Efficient Curing: Utilizing low-energy curing methods, such as LED-based UV curing, to reduce the energy consumption of the polymerization process.

Multifunctional Composites and Hybrid Systems

The incorporation of polymers derived from 4-(5-Acryloxypentyloxy)benzoic acid into multifunctional composites and hybrid systems offers a pathway to materials with enhanced performance and novel capabilities. The liquid crystalline nature of the polymer matrix can be used to control the orientation of functional fillers, leading to synergistic effects.

For example, aligning conductive nanofillers like carbon nanotubes or graphene within a liquid crystal polymer matrix can create composites with anisotropic electrical and thermal conductivity. researchgate.net This is highly desirable for applications in thermal management and flexible electronics. Similarly, piezoelectric or magnetic nanoparticles can be oriented to create materials with enhanced sensory or actuating properties.